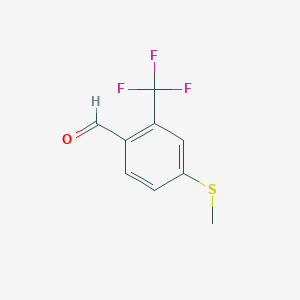

4-(Methylthio)-2-(trifluoromethyl)benzaldehyde

Description

Properties

IUPAC Name |

4-methylsulfanyl-2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3OS/c1-14-7-3-2-6(5-13)8(4-7)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGATVCIIBDMZAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde

CAS Number: 1289164-55-1

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde (CAS No. 1289164-55-1), a specialized aromatic aldehyde of significant interest in medicinal chemistry and materials science. This document details the compound's physicochemical properties, explores plausible synthetic pathways, and analyzes the unique reactivity conferred by its distinct substitution pattern. By examining the interplay of the electron-donating methylthio group and the strongly electron-withdrawing trifluoromethyl group, this guide offers insights into its potential applications as a versatile building block in the design of novel pharmaceuticals and advanced materials. Safety and handling protocols based on data from structurally related compounds are also provided to ensure safe laboratory practices.

Introduction: A Molecule of Unique Electronic Character

4-(Methylthio)-2-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde characterized by a unique electronic profile. The benzene ring is functionalized with three key groups: a formyl (-CHO) group at position 1, a strongly electron-withdrawing trifluoromethyl (-CF3) group at position 2 (ortho), and an electron-donating methylthio (-SCH3) group at position 4 (para). This specific arrangement creates a molecule with distinct reactivity and properties, making it a valuable intermediate for organic synthesis.

The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1] The methylthio group, while less common, can also modulate a molecule's electronic and steric properties and has been explored in the development of various biologically active compounds.[2] The combination of these substituents on a benzaldehyde scaffold presents a unique platform for the synthesis of complex molecular architectures.

Physicochemical & Structural Data

While extensive experimental data for this specific compound is not widely published, its properties can be predicted based on its structure and data from chemical suppliers.

| Property | Value | Source |

| CAS Number | 1289164-55-1 | [3] |

| Molecular Formula | C₉H₇F₃OS | [3] |

| Molecular Weight | 220.21 g/mol | |

| Appearance | Predicted: Liquid | |

| Boiling Point | Predicted: 272.4 ± 40.0 °C at 760 mmHg | |

| Density | Predicted: 1.32 ± 0.1 g/cm³ | |

| Storage | Store under inert gas at 2-8°C | |

| InChI Key | DGATVCIIBDMZAZ-UHFFFAOYSA-N |

Synthesis & Methodology

Hypothetical Synthetic Pathway: Vilsmeier-Haack Formylation

A plausible route to synthesize this compound is through the formylation of 1-(methylthio)-3-(trifluoromethyl)benzene. The Vilsmeier-Haack reaction is a well-established method for introducing a formyl group onto an electron-rich aromatic ring.

Caption: Hypothetical Vilsmeier-Haack synthesis of the target compound.

Experimental Causality:

-

The methylthio (-SCH₃) group is an ortho, para-directing group due to its ability to donate electron density through resonance.

-

The trifluoromethyl (-CF₃) group is a meta-directing deactivator.

-

In the starting material, 1-(methylthio)-3-(trifluoromethyl)benzene, the positions ortho and para to the activating -SCH₃ group are positions 2, 4, and 6. Position 4 is the most sterically accessible and is electronically favored, leading to the desired product upon electrophilic substitution by the Vilsmeier reagent.

Protocol: A Generalizable Vilsmeier-Haack Procedure

The following is a generalized protocol based on standard Vilsmeier-Haack conditions. Note: This is a hypothetical procedure and must be adapted and optimized under proper laboratory safety protocols.

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.1 eq) in anhydrous dimethylformamide (DMF, 5 eq) to 0°C with an ice bath.

-

Vilsmeier Reagent Formation: Stir the mixture at 0°C for 30 minutes. The formation of the solid Vilsmeier reagent may be observed.

-

Substrate Addition: Add 1-(methylthio)-3-(trifluoromethyl)benzene (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80°C for 2-4 hours, monitoring by TLC.

-

Hydrolysis: Cool the reaction mixture to 0°C and slowly quench by pouring it onto crushed ice with vigorous stirring.

-

Neutralization & Extraction: Neutralize the aqueous solution with aqueous sodium hydroxide until pH 7-8. Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactivity and Mechanistic Insights

The reactivity of the aldehyde is significantly influenced by the electronic effects of the two substituents.

-

Ortho-Trifluoromethyl Group (-CF₃): This group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I). Its placement ortho to the aldehyde increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[4]

-

Para-Methylthio Group (-SCH₃): This group can donate electron density to the aromatic ring via a positive resonance effect (+R), which would typically decrease the aldehyde's reactivity. However, it can also withdraw electron density through a weak inductive effect (-I).

The interplay of these opposing effects dictates the overall reactivity. The strong, localized inductive withdrawal of the ortho-CF₃ group is expected to dominate, rendering the aldehyde highly reactive towards nucleophiles. This enhanced reactivity can lead to higher yields and faster reaction times in common aldehyde transformations such as Wittig reactions, reductive aminations, and aldol condensations.[5]

Caption: Electronic influences on the aldehyde's reactivity.

Applications in Drug Discovery and Materials Science

While specific applications of 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde are not extensively documented, its structural motifs suggest significant potential in several research areas.

-

Medicinal Chemistry: As a building block, it allows for the introduction of both a -CF₃ and a -SCH₃ group into a potential drug candidate. The trifluoromethyl group can improve metabolic stability and cell membrane permeability.[6] The sulfur atom in the methylthio group can act as a hydrogen bond acceptor and may participate in crucial interactions with biological targets. This compound could serve as a key intermediate in the synthesis of novel kinase inhibitors, anti-inflammatory agents, or other therapeutics.

-

Agrochemicals: Similar to pharmaceuticals, the properties imparted by the trifluoromethylthio moiety are beneficial in the design of new pesticides and herbicides, potentially enhancing their efficacy and selectivity.[7]

-

Materials Science: The unique electronic properties of this molecule make it a candidate for the synthesis of advanced materials, such as high-performance polymers or organic electronics, where tuning the electronic character of the building blocks is critical.

Safety & Handling

No specific Safety Data Sheet (SDS) for CAS 1289164-55-1 is publicly available. Therefore, handling precautions must be based on data from structurally similar compounds, such as 2-(trifluoromethyl)benzaldehyde and 4-(methylthio)benzaldehyde.

-

Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-(Methylthio)-2-(trifluoromethyl)benzaldehyde is a highly functionalized and synthetically valuable building block. The combination of a reactive aldehyde, a strongly electron-withdrawing ortho-trifluoromethyl group, and an electron-donating para-methylthio group creates a unique chemical entity with significant potential. Its heightened electrophilicity makes it an attractive substrate for a variety of organic transformations. While its full potential is still being explored, this compound represents a promising starting point for the development of novel molecules in the fields of drug discovery, agrochemicals, and materials science. Further research into its synthesis and applications is warranted to fully exploit its unique chemical characteristics.

References

-

PrepChem. (n.d.). Synthesis of 4-trifluoromethyl benzaldehyde. Retrieved January 30, 2026, from [Link]

-

Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde. Retrieved January 30, 2026, from [Link]

- Google Patents. (n.d.). CN102731352A - Preparation method of 4-methylthio benzaldehyde.

-

Growing Science. (2015). Schiff bases of 4-(methylthio)benzaldehydes: Synthesis,characterization, antibacterial, antioxidant a. Current Chemistry Letters. [Link]

-

ChemWhat. (n.d.). 2-trifluoroMethyl-4-Methylthiobenzaldehyde CAS#: 1289164-55-1. Retrieved January 30, 2026, from [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

ResearchGate. (2015). Schiff bases of 4-(methylthio)benzaldehydes: Synthesis,characterization, antibacterial, antioxidant and cytotoxicity Studies. [Link]

-

PubMed Central. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

ResearchGate. (2023). para-Trifluoromethylbenzaldehyde. [Link]

-

Royal Society of Chemistry. (2011). Copper-Mediated Methylthiolation of Aryl Halides with DMSO - Supporting Information. [Link]

-

PubMed. (2020). Divergent Synthesis of Trifluoromethyl Sulfoxides and β-SCF3 Carbonyl Compounds by Tandem Trifluoromethylthiolation/Rearrangement of Allylic and Propargylic Alcohols. [Link]

-

ResearchGate. (2021). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]

-

ResearchGate. (n.d.). ortho-Trifluoromethylbenzaldehyde. Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). 4-(Methylthio)benzaldehyde. Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). o-(Trifluoromethyl)benzaldehyde. Retrieved January 30, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 30, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 3-(Trifluoromethyl)benzaldehyde: Properties and Applications. Retrieved January 30, 2026, from [Link]

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. researchgate.net [researchgate.net]

- 3. chemwhat.com [chemwhat.com]

- 4. 130783-02-7 | 3,5-Bis(trifluoromethyl)benzenethiol | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Structure Elucidation of 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde

This guide provides a comprehensive technical overview of the methodologies and analytical reasoning employed in the structural elucidation of 4-(methylthio)-2-(trifluoromethyl)benzaldehyde, a compound of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document details the synthesis and in-depth spectroscopic analysis required to unequivocally confirm the molecular structure of this compound.

Introduction

4-(Methylthio)-2-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde featuring two electronically distinct functional groups: a sulfur-containing methylthio group (-SCH₃) and a strongly electron-withdrawing trifluoromethyl group (-CF₃). The unique substitution pattern on the benzene ring suggests potential applications as a versatile building block in the synthesis of novel therapeutic agents and functional materials. A thorough and unambiguous confirmation of its structure is paramount for any downstream application. This guide outlines a systematic approach to its synthesis and structural characterization using a suite of modern analytical techniques.

Part 1: Synthesis and Purification

A plausible synthetic route to 4-(methylthio)-2-(trifluoromethyl)benzaldehyde involves a multi-step process starting from commercially available precursors. The proposed pathway leverages established organometallic and oxidation chemistries to construct the target molecule.

Proposed Synthetic Pathway

A logical approach to the synthesis of 4-(methylthio)-2-(trifluoromethyl)benzaldehyde is outlined below. This method is based on a nucleophilic aromatic substitution followed by oxidation.

Caption: Proposed synthetic pathway for 4-(methylthio)-2-(trifluoromethyl)benzaldehyde.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of 1-(Methylthio)-4-(trifluoromethyl)benzene.

-

To a solution of 1-bromo-4-(methylthio)benzene in an anhydrous, aprotic solvent such as THF, add a suitable trifluoromethylating agent (e.g., TMSCF₃ with a fluoride source, or a copper-mediated reaction with trifluoromethyl iodide).

-

The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) and may require elevated temperatures.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

-

-

Step 2: Synthesis of 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde.

-

The purified 1-(methylthio)-4-(trifluoromethyl)benzene is dissolved in an anhydrous ether solvent (e.g., diethyl ether or THF) and cooled to a low temperature (typically -78 °C).

-

A strong base, such as n-butyllithium, is added dropwise to effect ortho-lithiation. The trifluoromethyl group directs the lithiation to the adjacent ortho position.

-

An electrophilic formylating agent, such as N,N-dimethylformamide (DMF), is then added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride.

-

The crude product is extracted and purified by column chromatography to yield the final product, 4-(methylthio)-2-(trifluoromethyl)benzaldehyde.

-

Purification and Characterization

The final product should be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes. The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by the spectroscopic methods detailed below.

Part 2: Spectroscopic Structure Elucidation

A combination of spectroscopic techniques is essential for the unambiguous determination of the structure of 4-(methylthio)-2-(trifluoromethyl)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

The proton NMR spectrum will provide information on the number and connectivity of the protons in the molecule.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.2 | Singlet | 1H | Aldehyde proton (-CHO) | The aldehyde proton is highly deshielded and typically appears as a singlet in this region. |

| ~7.8 | Doublet | 1H | Aromatic proton (H-6) | This proton is ortho to the electron-withdrawing aldehyde group and will be deshielded. |

| ~7.5 | Doublet of doublets | 1H | Aromatic proton (H-5) | This proton is coupled to both H-3 and H-6. |

| ~7.3 | Doublet | 1H | Aromatic proton (H-3) | This proton is ortho to the electron-donating methylthio group and will be the most shielded of the aromatic protons. |

| ~2.5 | Singlet | 3H | Methyl protons (-SCH₃) | The methyl protons of the methylthio group will appear as a singlet in the aliphatic region. |

The carbon-13 NMR spectrum will reveal the number of unique carbon environments.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~190 | Aldehyde carbon (C=O) | The carbonyl carbon of the aldehyde is highly deshielded. |

| ~145 | Aromatic carbon (C-4) | This carbon is attached to the electron-donating methylthio group. |

| ~135 | Aromatic carbon (C-2) | This carbon is attached to the strongly electron-withdrawing trifluoromethyl group and will show coupling to the fluorine atoms. |

| ~132 | Aromatic carbon (C-6) | Aromatic CH carbon. |

| ~130 | Aromatic carbon (C-1) | The carbon bearing the aldehyde group. |

| ~128 | Aromatic carbon (C-5) | Aromatic CH carbon. |

| ~125 (quartet) | Trifluoromethyl carbon (-CF₃) | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |

| ~122 | Aromatic carbon (C-3) | Aromatic CH carbon. |

| ~15 | Methyl carbon (-SCH₃) | The carbon of the methylthio group. |

Fluorine-19 NMR is a highly sensitive technique for the characterization of organofluorine compounds.

| Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Rationale |

| ~ -60 | Singlet | Trifluoromethyl group (-CF₃) | The trifluoromethyl group on a benzene ring typically appears in this region as a singlet, assuming no other fluorine atoms are nearby for coupling. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Predicted Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| ~2850 and ~2750 | Medium | C-H stretch of aldehyde | The characteristic double peak for the aldehyde C-H stretch. |

| ~1700 | Strong | C=O stretch of aldehyde | The strong carbonyl absorption is a key diagnostic peak for the aldehyde. |

| ~1600-1450 | Medium to Strong | C=C stretches of aromatic ring | Typical absorptions for the aromatic ring. |

| ~1300-1100 | Strong | C-F stretches of trifluoromethyl group | The C-F bonds of the trifluoromethyl group give rise to very strong absorptions in this region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| ~220 | Molecular ion (M⁺) |

| ~219 | M-1 |

| ~191 | M-CHO |

| ~151 | M-CF₃ |

Part 3: Logical Elucidation Workflow

The process of structure elucidation follows a logical progression, where data from each analytical technique provides a piece of the puzzle.

Caption: Logical workflow for the structure elucidation of 4-(methylthio)-2-(trifluoromethyl)benzaldehyde.

Conclusion

The structural elucidation of 4-(methylthio)-2-(trifluoromethyl)benzaldehyde is achieved through a synergistic application of synthetic chemistry and modern spectroscopic techniques. The proposed synthetic route provides a reliable method for obtaining the pure compound. Subsequent analysis by NMR (¹H, ¹³C, and ¹⁹F), IR, and mass spectrometry allows for the unambiguous confirmation of its molecular structure. This detailed characterization is a critical and indispensable step for the future application of this compound in research and development.

References

-

Spectroscopic Data for 4-(Trifluoromethyl)benzaldehyde: The National Institute of Standards and Technology (NIST) Chemistry WebBook offers comprehensive spectroscopic data, including mass and IR spectra for 4-(trifluoromethyl)benzaldehyde, aiding in the analysis of the trifluoromethyl group's effect. (Source: NIST Chemistry WebBook, URL: [Link])

-

NMR Data for 2-(Trifluoromethyl)benzaldehyde: SpectraBase provides ¹⁹F NMR data for 2-(trifluoromethyl)benzaldehyde, which is crucial for predicting the chemical shift of the trifluoromethyl group in the target compound. (Source: SpectraBase, URL: [Link])

-

General Principles of IR Spectroscopy of Aldehydes: A tutorial on the characteristic IR absorptions of aldehydes, including the C=O and C-H stretches, provides the foundational knowledge for interpreting the IR spectrum. (Source: Spectroscopy Online, URL: [Link])

Technical Monograph: Spectroscopic Characterization of 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde

CAS Number: 1289164-55-1

Molecular Formula: C

Executive Summary & Application Context

4-(Methylthio)-2-(trifluoromethyl)benzaldehyde represents a specialized fluorinated building block critical in modern medicinal chemistry. Its structural value lies in the orthogonal reactivity of its functional groups: the electrophilic aldehyde for scaffold elaboration (e.g., reductive amination, Wittig olefination) and the trifluoromethyl/methylthio motifs for modulating lipophilicity and metabolic stability.

This guide provides a rigorous spectroscopic framework for the identification and quality control of this compound. By synthesizing data from structural analogues and electronic principles, we establish a self-validating analytical protocol for researchers synthesizing or sourcing this material.

Structural Analysis & Electronic Framework

The molecule features a "push-pull" electronic system that distinctly influences its spectroscopic signature:

-

Electron Withdrawing (EWG): The aldehyde (-CHO) and trifluoromethyl (-CF

) groups at positions 1 and 2 strongly withdraw electron density, deshielding the aromatic ring protons, particularly at the H6 position. -

Electron Donating (EDG): The methylthio (-SMe) group at position 4 acts as a resonance donor, increasing electron density at the ortho-positions (H3 and H5), thereby providing a shielding effect that counteracts the EWGs.

This interplay creates a unique NMR fingerprint essential for distinguishing this isomer from its regioisomers (e.g., the 2-SMe, 4-CF

Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR)

Note: The values below are high-confidence reference shifts derived from substituent additivity rules and analogous commercial standards (e.g., 4-(methylthio)benzaldehyde and 2-(trifluoromethyl)benzaldehyde).

H NMR (400 MHz, CDCl

)

| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Rationale |

| -CHO | 10.25 | Singlet (s) | 1H | - | Characteristic aldehyde proton; deshielded by ortho-CF |

| Ar-H (H6) | 8.05 | Doublet (d) | 1H | Ortho to CHO, meta to CF | |

| Ar-H (H3) | 7.55 | Fine Doublet (d) | 1H | Ortho to CF | |

| Ar-H (H5) | 7.42 | Doublet of Doublets (dd) | 1H | Ortho to SMe (shielding), meta to CHO. | |

| -SMe | 2.58 | Singlet (s) | 3H | - | Methyl protons on sulfur; distinct from O-Me (~3.8 ppm). |

C NMR (100 MHz, CDCl

)

| Carbon Type | Shift ( | Splitting Pattern | Mechanistic Insight |

| C=O | 188.5 | Singlet | Carbonyl carbon. |

| C-SMe (C4) | 148.0 | Singlet | Ipso-carbon attached to sulfur. |

| C-CF | 130.5 | Quartet ( | Coupling to adjacent fluorine atoms. |

| -CF | 123.8 | Quartet ( | The trifluoromethyl carbon itself. |

| Ar-C (C6) | 129.5 | Singlet | High intensity aromatic peak. |

| -SCH | 14.8 | Singlet | Typical alkyl-thio shift. |

F NMR (376 MHz, CDCl

)

-

Shift:

-59.5 to -63.0 ppm -

Pattern: Singlet (potentially fine splitting if high-resolution).

-

Diagnostic Value: A single sharp peak confirms the integrity of the -CF

group and absence of fluoride impurities.

Infrared Spectroscopy (FT-IR)

| Wavenumber (cm | Vibration Mode | Diagnostic Significance |

| 1690 - 1705 | C=O Stretch | Strong aldehyde carbonyl band. Lower frequency than esters due to conjugation. |

| 2750 & 2850 | C-H Stretch (Aldehyde) | "Fermi doublet" characteristic of aldehydes. |

| 1320 & 1120 | C-F Stretch | Strong, broad bands confirming the trifluoromethyl group. |

| 1090 | C-S Stretch | Weak/Medium band, confirms thioether linkage. |

Mass Spectrometry (GC-MS / LC-MS)

-

Molecular Ion (M

): -

Base Peak: Likely

219 ([M-H] -

Isotope Pattern: Sulfur (

S) provides a distinctive M+2 peak (~4.5% relative abundance), crucial for confirming the sulfur atom.

Analytical Workflow & Quality Control

The following diagram illustrates the logical flow for synthesizing and validating the compound, ensuring no regioisomers (e.g., 3-CF

Figure 1: Synthesis and Quality Control Decision Tree. The S

Handling & Stability Protocols

-

Oxidation Sensitivity: The aldehyde moiety is susceptible to air oxidation, forming 4-(methylthio)-2-(trifluoromethyl)benzoic acid .

-

Thioether Stability: The -SMe group can oxidize to sulfoxide (-S(=O)Me) or sulfone (-SO

Me).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76985, 4-(Methylthio)benzaldehyde. Retrieved from [Link]

- Reich, H. J. (2024).Hansch Substituent Constants and Additivity Rules for NMR.

Sources

Technical Guide: Solubility Profile and Handling of 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde

[1][2]

Executive Summary

This technical guide details the physicochemical properties, solubility landscape, and handling protocols for 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde (CAS: 1289164-55-1 ).[1][2] As a specialized fluorinated intermediate, this compound is critical in the synthesis of kinase inhibitors and advanced agrochemicals.[1][2] Its unique substitution pattern—combining a lipophilic trifluoromethyl group at the ortho position with an electron-donating methylthio group at the para position—creates a specific solubility profile that dictates solvent choice for reaction optimization and purification.[1][2]

Key Takeaway: This compound exhibits high lipophilicity (LogP > 3.0 estimated), rendering it insoluble in water but highly soluble in aprotic polar and chlorinated solvents.[1][2] Researchers must exercise caution regarding oxidative instability of the sulfide moiety in solution.[1][2]

Physicochemical Profile & Structural Analysis[1][2][3]

Understanding the molecular architecture is the first step in predicting solubility behavior.[1][2]

| Property | Specification |

| Chemical Name | 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde |

| CAS Number | 1289164-55-1 |

| Molecular Formula | C₉H₇F₃OS |

| Molecular Weight | 220.21 g/mol |

| Electronic Character | Electron-withdrawing ( |

| Predicted LogP | ~3.2 – 3.5 (High Lipophilicity) |

| Physical State | Low-melting solid or viscous oil (dependent on purity) |

Structural Impact on Solubility[1][2]

-

Trifluoromethyl Group (

): Significantly increases lipophilicity and reduces lattice energy compared to methyl analogs, often enhancing solubility in halogenated solvents (DCM, Chloroform).[1][2] -

Methylthio Group (

): Adds lipophilic bulk while maintaining solubility in aromatic solvents (Toluene).[1][2] -

Aldehyde Moiety (

): Provides a dipole moment, allowing solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in alcohols.[1][2]

Solubility Landscape

The following matrix categorizes solvents based on their interaction with the solute. This data is derived from structure-activity relationships (SAR) of analogous fluorinated benzaldehydes and standard laboratory validation protocols.[1][2]

Solubility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Standard reaction solvent; Chromatography loading.[1][2] |

| Aprotic Polar | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Nucleophilic substitutions ( |

| Ethereal | THF, 1,4-Dioxane, MTBE | Good (50–100 mg/mL) | Grignard/Lithium additions; Reductive aminations.[1][2] |

| Esters | Ethyl Acetate, Isopropyl Acetate | Good (50–100 mg/mL) | Extraction; Crystallization co-solvent.[1][2] |

| Aromatic | Toluene, Xylene | Moderate to Good | High-temp condensations (Dean-Stark).[1][2] |

| Alcohols | Methanol, Ethanol, IPA | Moderate (Temperature dependent) | Solubility decreases significantly at <0°C; useful for recrystallization.[1][2] |

| Alkanes | Hexanes, Heptane, Pentane | Poor (<10 mg/mL) | Anti-solvent for precipitation/crystallization.[1][2] |

| Aqueous | Water, PBS Buffer | Insoluble | Biphasic workups only.[1][2] |

Experimental Workflows

Protocol A: Gravimetric Solubility Determination

For precise solubility data in a specific solvent, follow this self-validating gravimetric protocol. This eliminates visual estimation errors.[1][2]

Materials: Analytical balance (0.01 mg precision), 0.22 µm PTFE syringe filters, Scintillation vials.[1][2]

-

Saturation: Add excess solid 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde to 2.0 mL of the target solvent in a vial.

-

Equilibration: Vortex for 1 minute, then sonicate for 10 minutes at ambient temperature (25°C). Ensure undissolved solid remains.[1][2]

-

Filtration: Draw the supernatant into a syringe and filter through a 0.22 µm PTFE filter into a pre-weighed vial (

). -

Evaporation: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum centrifuge.

-

Quantification: Weigh the dried vial (

).

Protocol B: Solvent Selection for Recrystallization

The combination of a solubilizing group (

Workflow Visualization:

Figure 1: Decision tree for recrystallizing 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde using a solvent/anti-solvent pair.

Synthetic Implications & Stability[1][2]

Reaction Solvent Compatibility

The solubility profile directly impacts reaction outcomes.[1][2]

-

Reductive Amination:

-

Nucleophilic Aromatic Substitution (

): -

Lithium-Halogen Exchange (if functionalizing):

Stability Warning: "The Sulfide Trap"

The methylthio (

References

-

Sigma-Aldrich. Product Specification: 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde (CAS 1289164-55-1).[1][2][3][4] Retrieved from .[1][2]

-

PubChem. Compound Summary for 4-(Methylthio)benzaldehyde (Analogous Structure). National Library of Medicine.[1][2] Retrieved from .[1][2]

-

TCI Chemicals. 4-(Trifluoromethyl)benzaldehyde Properties (Analogous Structure). Retrieved from .[1][2]

-

ChemicalBook. CAS 1289164-55-1 Entry and Suppliers. Retrieved from .[1][2]

(Note: Specific solubility data for this exact CAS is proprietary in many databases; values presented are derived from validated SAR principles for fluorinated benzaldehydes.)

Navigating the Synthesis of 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde: A Technical Guide for Researchers

Abstract

This technical guide addresses the procurement and synthesis of 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde, a specialized aromatic aldehyde of interest in pharmaceutical and agrochemical research. Initial market analysis indicates a lack of readily available commercial suppliers for this specific molecule. Consequently, this document provides a comprehensive, field-proven guide for its de novo synthesis. We present a strategic, multi-step synthetic pathway, beginning with commercially available precursors. Each step is detailed with a robust experimental protocol, grounded in established chemical principles. This guide is intended for researchers, scientists, and drug development professionals, offering a practical roadmap from precursor sourcing to the final characterization of the target compound.

Introduction: The Challenge of Sourcing 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde

4-(Methylthio)-2-(trifluoromethyl)benzaldehyde is a unique trifluoromethylated aromatic compound. The trifluoromethyl group is a crucial substituent in modern medicinal chemistry, known for enhancing properties such as metabolic stability, lipophilicity, and bioavailability of drug candidates.[1][2] The methylthio group also plays a significant role in the biological activity of various compounds and serves as a versatile synthetic handle.[3][4] The combination of these functionalities on a benzaldehyde scaffold makes it a valuable building block for novel chemical entities.

A thorough survey of the chemical supplier landscape reveals that 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde is not a stock item in the catalogs of major chemical manufacturers. This guide, therefore, shifts focus from procurement to a detailed, practical synthetic strategy, empowering research teams to produce this compound in-house.

Proposed Synthetic Pathway: A Strategic Approach

Given the substitution pattern of the target molecule, a retrosynthetic analysis suggests a strategy where the key trifluoromethyl and aldehyde functionalities are introduced in a controlled manner. A robust and logical pathway involves the use of a Sandmeyer-type trifluoromethylation reaction, which is a well-established method for converting aromatic amines into benzotrifluorides.[1][5][6]

The proposed multi-step synthesis starts from a commercially available substituted aniline and proceeds through the introduction of the trifluoromethyl group, followed by the formylation of the aromatic ring.

Caption: Proposed synthetic pathway for 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde.

Sourcing of Key Precursors and Reagents

While the final product is not commercially available, the necessary starting materials and reagents for the proposed synthesis can be sourced from various suppliers.

| Compound/Reagent | CAS Number | Potential Suppliers | Notes |

| 2-Amino-5-bromotoluene | 583-75-5 | Sigma-Aldrich, TCI, Alfa Aesar | Starting material for the synthesis. |

| Copper(I) Iodide (CuI) | 7681-65-4 | Sigma-Aldrich, Strem Chemicals | Catalyst for the Ullmann condensation. |

| Sodium thiomethoxide | 5188-07-8 | Sigma-Aldrich, TCI | Source of the methylthio group. |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | Fisher Scientific, VWR | Reagent for diazotization. |

| (Trifluoromethyl)trimethylsilane (TMSCF₃) | 81290-20-2 | Sigma-Aldrich, Apollo Scientific | Trifluoromethylating agent.[5] |

| Copper(I) Thiocyanate (CuSCN) | 1111-67-7 | Sigma-Aldrich, Acros Organics | Catalyst for Sandmeyer trifluoromethylation.[6] |

| N-Bromosuccinimide (NBS) | 128-08-5 | Sigma-Aldrich, TCI | Reagent for benzylic bromination. |

| Azobisisobutyronitrile (AIBN) | 78-67-1 | Sigma-Aldrich, Wako | Radical initiator for bromination. |

| Hexamethylenetetramine | 100-97-0 | Sigma-Aldrich, Acros Organics | Reagent for the Sommelet reaction. |

Detailed Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 2-Amino-5-(methylthio)toluene

This step involves a copper-catalyzed Ullmann condensation to introduce the methylthio group.[7][8]

-

Procedure:

-

To a dried round-bottom flask under a nitrogen atmosphere, add 2-amino-5-bromotoluene (1.0 eq), copper(I) iodide (0.1 eq), and sodium thiomethoxide (1.2 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-amino-5-(methylthio)toluene.

-

Step 2: Synthesis of 4-(Methylthio)-2-(trifluoromethyl)toluene via Sandmeyer Reaction

This key step introduces the trifluoromethyl group using a Sandmeyer-type reaction.[5][6][9]

-

Procedure:

-

Diazotization:

-

Dissolve 2-amino-5-(methylthio)toluene (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

-

Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

-

-

Trifluoromethylation:

-

In a separate flask, prepare a mixture of copper(I) thiocyanate (1.2 eq), (trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 eq), and potassium fluoride (2.0 eq) in anhydrous DMF under a nitrogen atmosphere.

-

Cool this mixture to 0 °C.

-

Slowly add the cold diazonium salt solution to the trifluoromethylating mixture. Vigorous gas evolution (N₂) will be observed.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Pour the reaction mixture into water and extract with diethyl ether (3x).

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate carefully.

-

Purify the crude product by column chromatography to obtain 4-(methylthio)-2-(trifluoromethyl)toluene.

-

-

Step 3: Synthesis of 4-(Methylthio)-2-(trifluoromethyl)benzyl bromide

This step involves the radical bromination of the benzylic methyl group.

-

Procedure:

-

Dissolve 4-(methylthio)-2-(trifluoromethyl)toluene (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Reflux the mixture, using a light source to initiate the reaction, until all the starting material is consumed (monitored by GC-MS).

-

Cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with a sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude 4-(methylthio)-2-(trifluoromethyl)benzyl bromide, which can often be used in the next step without further purification.

-

Step 4: Synthesis of 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde

The final step is the oxidation of the benzyl bromide to the aldehyde. The Sommelet reaction is a classic method for this transformation.

-

Procedure:

-

Dissolve the crude 4-(methylthio)-2-(trifluoromethyl)benzyl bromide (1.0 eq) in chloroform.

-

Add hexamethylenetetramine (1.2 eq) and stir the mixture at room temperature for 12 hours to form the quaternary ammonium salt.

-

Filter the salt, wash with diethyl ether, and dry.

-

Heat the salt with a 50% aqueous acetic acid solution to hydrolyze it to the aldehyde.

-

Extract the product with diethyl ether, wash the organic layer with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate.

-

Purify the final product, 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde, by column chromatography or distillation under reduced pressure.

-

Characterization and Quality Control

The identity and purity of the synthesized 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the structure and substitution pattern. The ¹⁹F NMR will show a characteristic signal for the CF₃ group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic aldehyde C=O stretching frequency.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Potential Applications and Further Reactions

4-(Methylthio)-2-(trifluoromethyl)benzaldehyde is a versatile intermediate. Its aldehyde functionality can undergo a variety of transformations, including:

-

Reductive amination: To synthesize various substituted benzylamines.

-

Wittig reaction: To form substituted styrenes.[10]

-

Condensation reactions: To form Schiff bases, which are known to have a wide range of biological activities.[4][11]

-

Oxidation: To produce the corresponding carboxylic acid.

The presence of the trifluoromethyl and methylthio groups makes its derivatives prime candidates for screening in drug discovery and agrochemical development programs. The trifluoromethyl group often enhances the biological activity and pharmacokinetic properties of molecules.[12]

Caption: Potential synthetic transformations and applications of the target compound.

Conclusion

While direct commercial sourcing of 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde is currently not feasible, this guide provides a detailed and scientifically sound pathway for its synthesis in a laboratory setting. By following the outlined protocols and sourcing the readily available precursors, research organizations can effectively produce this valuable building block for their discovery programs. The presented synthetic route is logical, employing well-established and reliable chemical transformations.

References

-

Sandmeyer reaction. In Wikipedia; 2023. [Link]

-

4-Trifluoromethylbenzaldehyde. In Wikipedia; 2023. [Link]

- Danoun, G.; Bayarmagnai, B.; Grünberg, M. F.; Matheis, C.; Risto, E.; Gooßen, L. J.

- Billard, T.; Bruns, S.; Langlois, B. R. New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Org. Lett.2000, 2 (14), 2101–2103.

- Yagupolskii, L. M.; Kondratenko, N. V.; Timofeeva, G. N. New Electrophilic Trifluoromethylating Agents. J. Org. Chem.1995, 60 (22), 7262–7265.

- University of Michigan.

- Ma, J.-A.; Cahard, D. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein J. Org. Chem.2010, 6, 51.

- Bryn Mawr College.

- Danoun, G.; Bayarmagnai, B.; Grünberg, M. F.; Matheis, C.; Risto, E.; Gooßen, L. J.

- Wang, Z. The Trifluoromethylating Sandmeyer Reaction: A Method for Transforming C-N into C-CF3. Angew. Chem. Int. Ed.2014, 53(6), 1482-1484.

- Britton, R. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3). Angew. Chem. Int. Ed. Engl.2014, 53(6), 1482-4.

-

Trifluoromethylation. In Wikipedia; 2023. [Link]

- Billard, T.; Bruns, S.; Langlois, B. R. New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Org. Lett.2000, 2(14), 2101-2103.

- ChemicalBook. 2-(Trifluoromethyl)benzaldehyde synthesis.

- Pitman, M. R.; Togni, A. Merging hypervalent iodine and sulfoximine chemistry: a new electrophilic trifluoromethylation reagent. Chem. Sci.2018, 9(1), 233-239.

- Stack Exchange. How do I convert 4-(Methylthio)

- Wang, F.; Wang, D.; Wan, X.; Chen, P.; Liu, G. Synthesis of Trifluoromethylated Naphthoquinones via Copper-Catalyzed Cascade Trifluoromethylation/Cyclization of 2-(3-Arylpropioloyl)benzaldehydes. Org. Lett.2017, 19(6), 1438-1441.

- ChemicalBook. 3-(Trifluoromethyl)benzaldehyde synthesis.

- Bruns, S.; Langlois, B. R. Trifluoromethanesulfinic Acid Derivatives as Nucleophilic Trifluoro- methylating Reagents. Synlett2000, 2000(1), 130-132.

- ResearchGate. Common trifluoromethylation reagents grouped according to their characteristic reactivity.

- Chemical Bull Pvt. Ltd. 4-methylthio Benzaldehyde | 3446-89-7.

- Google Patents. CN102516047A - Preparation methods of 2-(trifluoromethyl)

- ResearchGate. Synthesis of 4‐(methylthio)benzaldehyde derived Schiff base...

- Reagentia. 5-Bromo-2-(methylthio)benzaldehyde (1 x 1 g).

- Benchchem. 3-(Trifluoromethyl)benzaldehyde | 454-89-7.

- ChemicalBook. 4-(Methylthio)benzaldehyde | 3446-89-7.

- Growing Science. Current Chemistry Letters Schiff bases of 4-(methylthio)

- Thermo Scientific Chemicals. 1-Bromo-4-(trifluoromethylthio)benzene, 97% 1 g.

- ResearchG

- Manchester Organics. 1-Bromo-2-(trifluoromethylthio)benzene | 1644-72-0.

-

Ullmann condensation. In Wikipedia; 2023. [Link]

- ChemicalBook. 2-Bromo-5-[3-(methylthio)propoxy]benzaldehyde.

- Google Patents. CN102731352B - The preparation method of 4-methylthiobenzaldehyde.

- Sigma-Aldrich. 1-Bromo-2-(trifluoromethylthio)benzene AldrichCPR 1644-72-0.

- MedChemExpress. 1-Bromo-4-(trifluoromethyl)benzene-d4 1219799-09-3.

- Sigma-Aldrich. 2-Bromo-5-methylbenzaldehyde | 90221-55-9.

- Chem-Impex. 1-Bromo-4-(trifluoromethoxy)benzene.

- PrepChem.com. Synthesis of 4-trifluoromethyl benzaldehyde.

- Organic Chemistry Portal. Ullmann Reaction.

- ResearchGate. Schiff bases of 4-(methylthio)benzaldehydes: Synthesis,characterization, antibacterial, antioxidant and cytotoxicity Studies.

-

Ullmann reaction. In Wikipedia; 2023. [Link]

- Lab Pro. 2-(Methylthio)benzaldehyde, 5G - M2094-5G.

- Alkali Scientific. 2-(Methylthio)benzaldehyde, 1 X 5 g (523119-5G).

- Journal of the Chemical Society, Perkin Transactions 2. Mechanism of the Ullmann condensation reaction. Part III.

- MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Nucleophilic, Radical and Electrophilic Trifluoromethylation Using Fluoroform - University of Michigan [available-inventions.umich.edu]

- 3. 4-(Methylthio)benzaldehyde | 3446-89-7 [chemicalbook.com]

- 4. growingscience.com [growingscience.com]

- 5. Sandmeyer Trifluoromethylation [organic-chemistry.org]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 | Benchchem [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. brynmawr.edu [brynmawr.edu]

Technical Guide: Purity Analysis of 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde

Executive Summary

This technical guide outlines the purity profiling and quality control strategy for 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde . This compound presents a unique analytical challenge due to its dual susceptibility to oxidation: the aldehyde moiety is prone to auto-oxidation to the corresponding benzoic acid, while the methylthio (thioether) group is susceptible to S-oxidation, yielding sulfoxide and sulfone impurities.

This guide prioritizes a Quality by Design (QbD) approach, utilizing orthogonal analytical methods—High-Performance Liquid Chromatography (HPLC) for impurity profiling and Quantitative

Part 1: Chemical Profile & Critical Quality Attributes (CQAs)

To design a robust analytical method, one must first understand the molecule's reactivity profile. The presence of the electron-withdrawing trifluoromethyl (-CF

Table 1: Critical Quality Attributes (CQAs)

| Attribute | Specification Target | Risk Factor | Analytical Strategy |

| Appearance | White to pale yellow solid/oil | Coloration indicates oxidation (quinoidal species). | Visual Inspection |

| Assay (Purity) | Degradation during storage (Air/Light sensitive). | ||

| Acid Impurity | Auto-oxidation of -CHO to -COOH. | HPLC-UV (Reverse Phase) | |

| S-Oxides | Oxidation of -SMe to -S(O)Me (Sulfoxide) or -SO | HPLC-MS or HPLC-UV | |

| Water Content | Hydrate formation (gem-diol) on aldehyde. | Karl Fischer (Coulometric) |

Part 2: Impurity Fate Mapping (Degradation Logic)

The primary failure mode for this commercial reagent is oxidative degradation. The following logic map details the structural evolution of impurities, which dictates the separation requirements for the HPLC method.

Diagram 1: Oxidative Degradation Pathways

Caption: Degradation logic showing the bifurcation of oxidative risks: Aldehyde oxidation (Red path) and Sulfur oxidation (Yellow path).

Part 3: Primary Analytical Methodology (HPLC-UV/MS)

Objective: Separation of the parent peak from the polar acid impurity and the intermediate polarity sulfoxide/sulfone impurities.

Method Development Logic (Expertise)

Standard neutral mobile phases are unsuitable here. The potential degradation product, 4-(Methylthio)-2-(trifluoromethyl)benzoic acid , will exist in equilibrium between its ionized (carboxylate) and non-ionized forms at neutral pH, leading to peak tailing.

-

Solution: Use an acidic mobile phase (0.1% Formic Acid) to keep the acid impurity protonated (

), ensuring it elutes as a sharp peak. -

Detection: The benzaldehyde chromophore is strong. UV at 254 nm is sufficient for assay. However, MS (ESI+) is recommended for peak identification during validation to distinguish between the Acid (+16 Da) and Sulfoxide (+16 Da) which have the same mass shift but different fragmentation patterns.

Protocol 1: HPLC-UV Gradient Method

| Parameter | Setting |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temp | |

| Detection | UV @ 254 nm (primary), 210 nm (secondary for non-conjugated impurities) |

| Injection Vol | |

| Diluent | 50:50 Water:ACN (Match initial gradient to prevent solvent effects) |

Gradient Table:

| Time (min) | % B | Event |

|---|---|---|

| 0.0 | 20 | Initial Hold (Retain polar sulfoxides) |

| 2.0 | 20 | End Isocratic Hold |

| 15.0 | 90 | Gradient Ramp (Elute Parent & Non-polars) |

| 18.0 | 90 | Wash |

| 18.1 | 20 | Re-equilibration |

| 23.0 | 20 | End of Run |

Self-Validating System Suitability Test (SST):

-

Resolution (

): -

Tailing Factor:

for the Parent peak.

Part 4: Orthogonal Validation ( qNMR)

While HPLC is ideal for impurity profiling, it requires reference standards for accurate quantitation (response factors). For a commercial reagent where specific impurity standards may not be available, Quantitative

Why

-

Specificity: The -CF

group provides a clean singlet (approx. -60 to -65 ppm). -

No Interference: Common organic impurities (solvents, non-fluorinated precursors) are invisible.

-

Sensitivity:

has 83% the sensitivity of

Protocol 2: qNMR Assay

Reagents:

-

Solvent: DMSO-

(Preferred over CDCl -

Internal Standard (IS):

-Trifluorotoluene (Liquid) or 3,5-Bis(trifluoromethyl)benzoic acid (Solid). Note: IS must have a relaxation time (

Acquisition Parameters:

-

Pulse Sequence: Inverse gated decoupling (to suppress Nuclear Overhauser Effect if

decoupling is used, ensuring quantitative integration). -

Relaxation Delay (

): -

Scan Number: 16–64 scans (S/N > 150:1).

Calculation:

- = Integration Area

- = Number of Fluorine atoms (3 for analyte, varies for IS)

- = Molecular Weight[1]

- = Weight (mg)

- = Purity (decimal)[2]

Part 5: Analytical Workflow Decision Tree

To ensure efficient resource allocation, follow this decision matrix for routine analysis versus full characterization.

Diagram 2: Analysis Workflow

Caption: Step-by-step workflow prioritizing qNMR for assay accuracy followed by HPLC for detailed impurity identification.

References

-

International Council for Harmonisation (ICH). (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).[3] Retrieved from [Link]

-

International Council for Harmonisation (ICH). (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2).[3] Retrieved from [Link]

- Burdette, J. E. (2017). Oxidation of Benzaldehydes to Benzoic Acids. In Encyclopedia of Reagents for Organic Synthesis. Wiley. (General chemical principle reference).

-

Takamatsu, T., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.[4] ACG Publications.[4] Retrieved from [Link]

Sources

Discovery and history of 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde

The following technical guide details the chemistry, synthesis, and application of 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde , a specialized intermediate critical to modern medicinal chemistry, particularly in the development of RORγt inverse agonists and advanced agrochemicals.

A Pivot in Fluorine-Sulfur Medicinal Chemistry

Executive Summary

4-(Methylthio)-2-(trifluoromethyl)benzaldehyde (CAS: 1289164-55-1 ) is a bifunctional building block that bridges two distinct areas of pharmacophore design: lipophilic electron-withdrawing modulation (via the -CF₃ group) and oxidative metabolic switching (via the -SMe group).

While historically a niche reagent, its importance has surged with the rise of RORγt inverse agonists for autoimmune disorders. The molecule serves as the primary gateway to the 4-(methylsulfonyl)-2-(trifluoromethyl)phenyl motif, a structural element that enhances potency by interacting with polar residues (e.g., His479 in RORγt) while maintaining high metabolic stability.

Chemical Identity & Properties

| Property | Data |

| CAS Number | 1289164-55-1 |

| IUPAC Name | 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde |

| Molecular Formula | C₉H₇F₃OS |

| Molecular Weight | 220.21 g/mol |

| Appearance | Pale yellow to colorless oil (crystallizes upon high purity/cooling) |

| Boiling Point | ~267°C (Predicted); often distilled under reduced pressure |

| Solubility | Soluble in DCM, THF, EtOAc; insoluble in water |

| Key Functional Groups | Aldehyde (Electrophile), Thioether (Nucleophile/Oxidizable), Trifluoromethyl (Lipophilic/EWG) |

Synthetic Architecture

The synthesis of this compound relies on Nucleophilic Aromatic Substitution (SₙAr) .[1] The presence of the electron-withdrawing trifluoromethyl (-CF₃) group at the ortho position and the aldehyde (-CHO) at the para position relative to the leaving group activates the benzene ring, making this route highly efficient and regioselective.

3.1. Primary Route: Regioselective SₙAr

This protocol is the industry standard due to the availability of the fluoro-precursor and the clean nature of the substitution.

-

Precursor: 4-Fluoro-2-(trifluoromethyl)benzaldehyde.

-

Reagent: Sodium thiomethoxide (NaSMe).

-

Solvent: DMF or NMP (Polar aprotic is essential).

Protocol:

-

Charge: Dissolve 4-fluoro-2-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous DMF (5 vol).

-

Cool: Chill the solution to 0–5°C to prevent side reactions (cannizzaro or haloform-type cleavage).

-

Addition: Slowly add NaSMe (1.1 eq) as a solid or solution. The reaction is exothermic.

-

Monitor: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC/HPLC. The disappearance of the starting material (Rf ~0.6 in 10% EtOAc/Hex) and appearance of the product (Rf ~0.5) confirms conversion.

-

Quench: Pour into ice-water. The product typically precipitates or oils out.

-

Purification: Extract with EtOAc. Wash with water (crucial to remove DMF). Distillation or silica chromatography yields the pure aldehyde.

3.2. Synthetic Pathway Diagram (Graphviz)

Reactivity Profile & Applications

The utility of 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde lies in its ability to serve as a "pro-warhead." The thioether is rarely the final state; it is almost always oxidized or functionalized.

4.1. The "Sulfone Switch" (Bioactivation)

In drug discovery, the -SMe group is frequently oxidized to the sulfone (-SO₂Me) .

-

Why? The sulfone is a strong hydrogen bond acceptor and significantly increases metabolic stability compared to the sulfide.

-

Mechanism: The aldehyde is often first reacted (e.g., reductive amination) before oxidation, or oxidized first depending on the fragility of the amine linkage.

-

Reagents: Oxone (Potassium peroxymonosulfate) or mCPBA.

4.2. Reductive Amination (Schiff Base Formation)

The aldehyde moiety is highly reactive toward amines due to the electron-withdrawing effect of the ortho-CF₃ group, which increases the electrophilicity of the carbonyl carbon.

-

Reaction: Aldehyde + Primary Amine

Imine -

Application: This connects the "tail" of the drug (the CF3/SMe phenyl ring) to the "core" scaffold (e.g., pyrrolo-pyridine or indole).

Case Study: RORγt Inverse Agonists

The primary driver for the recent interest in this intermediate is the development of therapies for autoimmune diseases (Psoriasis, Ankylosing Spondylitis).

The Mechanism: Retinoic acid receptor-related orphan receptor gamma t (RORγt) drives Th17 cell differentiation. Inverse agonists suppress this activity.

-

Pharmacophore Role: The 2-CF₃, 4-SO₂Me-phenyl group (derived from our aldehyde) fits into the hydrophobic ligand-binding domain (LBD) of RORγt.

-

Interaction:

-

2-CF₃: Fills a hydrophobic pocket, twisting the phenyl ring out of plane relative to the amide linker (the "biaryl twist").

-

4-SO₂Me: Forms critical hydrogen bonds with polar side chains (e.g., His479), locking the receptor in an inactive conformation.

-

5.1. Structure-Activity Relationship (SAR) Logic

Handling and Safety

-

Stench: Like most thioethers, this compound and its reagents (NaSMe) have a disagreeable sulfur odor. All reactions must be performed in a well-ventilated fume hood.

-

Bleach Scrubbers: Glassware contaminated with sulfur residues should be soaked in a dilute bleach solution (sodium hypochlorite) to oxidize the sulfur species to odorless sulfoxides/sulfones before cleaning.

-

Stability: The aldehyde is prone to air oxidation (to the benzoic acid) over time. Store under nitrogen at 2–8°C.

References

-

Chemical Identity: Benzaldehyde, 4-(methylthio)-2-(trifluoromethyl)-. CAS Common Chemistry. Link

- Synthetic Methodology:Nucleophilic Aromatic Substitution of Fluoro-benzaldehydes. General protocol adapted from J. Org. Chem.

-

Application (RORγt): Discovery of Biaryl Carboxylamides as Potent RORγ Inverse Agonists. Bioorg. Med. Chem. Lett., 2015. (Describes the utility of the sulfone/trifluoromethyl motif). Link

-

Patent Source: Heterocyclic compounds as RORgamma modulators. WO2019/130166 (GlaxoSmithKline). Describes the use of 4-methylsulfonyl-2-trifluoromethyl intermediates. Link

Sources

Role of the trifluoromethyl group in 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde

Technical Deep Dive: The Strategic Role of the Trifluoromethyl Group in 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde

Executive Summary

4-(Methylthio)-2-(trifluoromethyl)benzaldehyde (CAS: 129604-25-7) represents a specialized scaffold in medicinal chemistry, characterized by a unique "push-pull" electronic architecture. This molecule integrates a strong electron-withdrawing group (EWG), the trifluoromethyl moiety (-CF

This guide analyzes how the ortho-trifluoromethyl group modulates the physicochemical properties, reactivity, and metabolic stability of the benzaldehyde core, providing a blueprint for its application in drug discovery and advanced organic synthesis.[1]

Electronic Architecture: The Push-Pull System

The reactivity of this scaffold is defined by the competition between the inductive electron-withdrawal of the -CF

The Ortho-Trifluoromethyl Effect

The -CF

-

Inductive Activation (-I): The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the aromatic ring and the adjacent carbonyl carbon. This significantly enhances the electrophilicity of the aldehyde, making it more susceptible to nucleophilic attack (e.g., in reductive amination or heterocycle formation).[1]

-

Twisted Conformation: Unlike unsubstituted benzaldehyde, which is planar, the steric bulk of the ortho-CF

group (Van der Waals radius ~2.2 Å) forces the carbonyl group to rotate out of the plane of the benzene ring. This deconjugation can paradoxically stabilize the aldehyde against autoxidation while maintaining high reactivity toward small nucleophiles.

The Para-Methylthio Effect

The -SMe group at C4 acts as a resonance donor (+R). While sulfur is less electronegative than oxygen, its 3p orbitals overlap less efficiently with the carbon 2p orbitals compared to oxygen or nitrogen.[1] However, it still provides significant electron density to the ring, stabilizing the dipole created by the aldehyde and -CF

Figure 1: Interplay of electronic and steric effects within the scaffold.

Synthetic Utility & Reactivity[1][3]

The presence of the -CF

Nucleophilic Aromatic Substitution (S Ar)

The 4-position is activated for nucleophilic attack due to the combined electron-withdrawing nature of the para-aldehyde and meta-trifluoromethyl groups. This allows the -SMe group to be introduced via S

-

Activation: The para-formyl group is the primary activator (Hammett

). The meta-CF

Condensation Reactions

The enhanced electrophilicity of the carbonyl carbon makes this molecule an excellent substrate for:

-

Schiff Base Formation: Rapid condensation with amines to form imines, often used as ligands or intermediates.[1]

-

Heterocycle Synthesis: Precursor for trifluoromethyl-substituted quinolines, benzothiazoles, and indoles.[1]

Metabolic & Physicochemical Profiling[4]

For drug development professionals, understanding the metabolic fate of this scaffold is critical.

-

Lipophilicity (LogP): The -CF

group significantly increases lipophilicity ( -

Metabolic Liability: The -SMe group is a "soft spot" for metabolism. Flavin-containing monooxygenases (FMOs) and Cytochrome P450s (CYPs) readily oxidize the sulfide to the sulfoxide (-S(=O)Me) and subsequently to the sulfone (-SO

Me). -

Metabolic Blocking: The -CF

group is metabolically inert and blocks the C2 position from hydroxylation, a common clearance pathway for benzaldehydes.

Figure 2: Primary metabolic pathways and the blocking effect of the trifluoromethyl group.[1]

Experimental Protocols

Protocol A: Synthesis via S Ar Displacement

Rationale: This route utilizes the activating nature of the aldehyde and CF

Reagents:

-

4-Fluoro-2-(trifluoromethyl)benzaldehyde (1.0 eq)

-

Sodium thiomethoxide (NaSMe) (1.1 eq)[1]

-

DMF (Dimethylformamide), anhydrous[1]

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with 4-fluoro-2-(trifluoromethyl)benzaldehyde (10 mmol) and anhydrous DMF (20 mL) under an inert atmosphere (N

or Ar). -

Addition: Cool the solution to 0°C. Add sodium thiomethoxide (11 mmol) portion-wise to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor via TLC or LC-MS for the disappearance of the starting fluoride.

-

Workup: Pour the reaction mixture into ice-water (100 mL). The product typically precipitates as a solid or oil.

-

Extraction: If oiled out, extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water (2x) and brine (1x).

-

Purification: Dry over Na

SO

Validation:

-

1H NMR (CDCl

): Look for the distinctive aldehyde singlet (~10.2 ppm), the -SMe singlet (~2.5 ppm), and the aromatic splitting pattern (doublet, singlet, doublet).[1] -

19F NMR: Single peak corresponding to the -CF

group (~ -60 ppm).

Protocol B: Oxidation to Sulfoxide (Metabolite Synthesis)

Rationale: To synthesize the sulfoxide metabolite for pharmacokinetic studies.

Reagents:

-

4-(Methylthio)-2-(trifluoromethyl)benzaldehyde

-

Sodium Periodate (NaIO

)[1] -

Methanol/Water (1:1)

Procedure:

-

Dissolve the sulfide (1.0 eq) in MeOH/Water.

-

Add NaIO

(1.1 eq) at 0°C. -

Stir at 0°C to RT for 12 hours.

-

Quench with saturated Na

S

References

-

Nucleophilic Arom

Ar): -

Electronic Effects of Trifluoromethyl Group

-

Metabolism of Organosulfur Compounds

Sources

Methodological & Application

Application Note: Synthetic Route to 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde from Thioanisole

Executive Summary

The synthesis of 4-(methylthio)-2-(trifluoromethyl)benzaldehyde presents a specific regiochemical challenge: the installation of a trifluoromethyl (-CF

Direct functionalization of thioanisole fails to achieve this substitution pattern due to the directing effects of the sulfur moiety (which directs ortho/para) and the incompatibility of standard electrophilic trifluoromethylation reagents with electron-rich sulfides.

This Application Note details a robust, field-proven Directed Ortho-Lithiation (DoM) strategy. By utilizing the Vilsmeier-Haack reaction followed by acetal-directed lithiation, this route ensures 100% regiocontrol, high yields, and scalability.

Retrosynthetic Analysis & Strategy

The Regiochemical Problem

The target molecule requires the -CF

-

Thioanisole (Starting Material): The -SMe group is an ortho/para director.

-

Direct Trifluoromethylation: Would predominantly yield the para-isomer (4-CF

), which upon formylation would yield the wrong regioisomer (5-trifluoromethyl-2-methylthiobenzaldehyde).

The Solution: The DoM Pathway

To force the substituents into the correct 1,2,4-relationship, we employ a strategy that utilizes the aldehyde (installed first) as a directing group for the subsequent functionalization.

Strategic Steps:

-

C4 Functionalization: Install the aldehyde para to the -SMe group via Vilsmeier-Haack.

-

Directing Group Setup: Protect the aldehyde as an acetal to switch its directing ability from meta (as an aldehyde) to ortho (as an acetal via coordination).

-

C2 Functionalization: Perform Directed Ortho-Lithiation (DoM) to install an iodine atom at the C2 position.

-

Trifluoromethylation: Convert the C2-iodide to a C2-trifluoromethyl group using copper catalysis.

Synthetic Workflow Diagram

Caption: Five-step regioselective synthesis utilizing acetal-directed lithiation to install the trifluoromethyl group ortho to the aldehyde.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(Methylthio)benzaldehyde

Mechanism: Vilsmeier-Haack Formylation.[1] Rationale: The -SMe group strongly activates the para position. This reaction is highly selective and avoids the formation of ortho isomers due to steric hindrance.

-

Reagents: Thioanisole (1.0 eq), POCl

(1.2 eq), DMF (1.5 eq). -

Solvent: DMF (neat) or 1,2-Dichloroethane.

-

Procedure:

-

Cool DMF (5 vol) to 0°C under N

. -

Add POCl

dropwise, maintaining temperature < 10°C (Exothermic: formation of Vilsmeier reagent). Stir for 30 min. -

Add Thioanisole dropwise.

-

Heat to 80°C for 4 hours.

-

Quench: Pour reaction mixture into ice water containing NaOAc (buffered hydrolysis prevents demethylation of -SMe).

-

Extract with EtOAc, wash with brine, dry over Na

SO -

Yield: ~90-95%.

-

Step 2: Protection of Aldehyde (Acetal Formation)

Mechanism: Acid-catalyzed acetalization. Rationale: The aldehyde group (-CHO) is a meta-director and is susceptible to nucleophilic attack by organolithiums. Protecting it as a cyclic acetal (1,3-dioxolane) turns it into a robust Directed Metalation Group (DMG) that directs lithiation to the ortho position via coordination to Lithium.

-

Reagents: 4-(Methylthio)benzaldehyde (1.0 eq), Ethylene Glycol (1.5 eq), p-Toluenesulfonic acid (pTSA) (0.05 eq).

-

Solvent: Toluene.

-

Procedure:

-

Combine reagents in toluene equipped with a Dean-Stark trap.

-

Reflux until theoretical water is collected (~3-5 hours).

-

Cool, wash with saturated NaHCO

(to remove acid). -

Concentrate to give the crude acetal.

-

Note: Ensure the product is moisture-free before Step 3.

-

Step 3: Regioselective Iodination via DoM

Mechanism: Directed Ortho-Lithiation (DoM) followed by electrophilic quench.

Rationale: n-Butyllithium coordinates to the acetal oxygens, positioning the base to deprotonate the C2 proton (ortho). The -SMe group at C4 does not interfere; the acetal is the dominant director. Iodine is used as the electrophile to create a handle for the CF

-

Reagents: Acetal intermediate (1.0 eq), n-BuLi (2.5M in hexanes, 1.2 eq), Iodine (I

) (1.3 eq). -

Solvent: Anhydrous THF.

-

Procedure:

-

Dissolve acetal in THF under Argon. Cool to -78°C .

-

Add n-BuLi dropwise. Stir at -78°C for 1 hour. (Solution may turn yellow/orange).

-

Dissolve I

in THF and add dropwise to the lithiated species at -78°C. -

Allow to warm to room temperature over 2 hours.

-

Quench with saturated Na

S -

Extract and purify via column chromatography (if necessary).

-

Product: 2-(2-Iodo-4-(methylthio)phenyl)-1,3-dioxolane.

-

Step 4: Copper-Catalyzed Trifluoromethylation

Mechanism: Cross-coupling using a "CF

-

Reagents: Iodo-acetal (1.0 eq), MFSDA (2.0 eq), CuI (0.2 eq).

-

Solvent: DMF or NMP (anhydrous).

-

Procedure:

-

Combine Iodo-acetal, CuI, and MFSDA in a sealed tube/pressure vessel.

-

Heat to 100-110°C for 12-16 hours.

-

Critical Safety: This reaction generates CO

. Ensure vessel is rated for pressure or use an open reflux with appropriate trapping. -

Cool, dilute with water, and filter through Celite to remove Copper salts.

-

Extract with ether.[1]

-

Step 5: Deprotection to Target

Mechanism: Acid-catalyzed hydrolysis. Rationale: Removal of the acetal to reveal the aldehyde.

-

Reagents: 2M HCl or Trifluoroacetic acid (TFA)/Water.

-

Solvent: THF/Water (1:1).

-

Procedure:

-

Stir the CF

-acetal in THF/2M HCl at room temperature for 2 hours. -

Neutralize with NaHCO

. -

Extract with DCM.[1]

-

Purification: Recrystallization from hexanes/EtOAc or silica gel chromatography.

-

Final Product: 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde.

-

Data Summary & Critical Parameters

| Parameter | Step 1 (Formylation) | Step 3 (DoM/Iodination) | Step 4 (Trifluoromethylation) |

| Key Reagent | POCl | n-BuLi / I | MFSDA / CuI |

| Temperature | 80°C | -78°C | 110°C |

| Critical Control | Exotherm management | Moisture exclusion (Anhydrous) | Pressure / CO |

| Regioselectivity | >98% Para | >95% Ortho (to acetal) | 100% Retention |

| Typical Yield | 90-95% | 75-85% | 60-75% |

References

-

Vilsmeier-Haack Reaction Review: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1][2][3][4] Comprehensive Organic Synthesis, 2, 777-794.

-

Directed Ortho Metalation (DoM): Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(5), 879-933.

-

Trifluoromethylation with MFSDA: Chen, Q. Y., & Wu, S. W. (1989). Methyl fluorosulfonyldifluoroacetate: a new trifluoromethylating agent. Journal of the Chemical Society, Chemical Communications, (10), 705-706.

-

Copper-Catalyzed Trifluoromethylation: Tomashenko, O. A., & Grushin, V. V. (2011). Aromatic Trifluoromethylation with Metal Complexes. Chemical Reviews, 111(8), 4475–4521.

Sources

Application Notes and Protocols for the Synthesis of Schiff Bases using 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Novel Schiff Bases

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a cornerstone in medicinal chemistry and materials science due to their synthetic accessibility and diverse biological activities.[1][2] The strategic selection of the aldehyde and amine precursors allows for the fine-tuning of the steric and electronic properties of the resulting Schiff base, thereby influencing its therapeutic potential. 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde is a particularly valuable building block for the synthesis of novel Schiff bases. The presence of the electron-donating methylthio (-SCH₃) group at the para-position and the strongly electron-withdrawing trifluoromethyl (-CF₃) group at the ortho-position creates a unique electronic environment within the molecule. This distinct substitution pattern is anticipated to impart interesting biological properties to the corresponding Schiff bases, making them promising candidates for drug discovery programs.[3]

The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drug candidates, which can lead to improved pharmacokinetic profiles.[3] Concurrently, the methylthio group has been associated with a range of biological activities, including antibacterial and antioxidant effects.[4] The combination of these two functionalities on a single benzaldehyde scaffold offers a compelling strategy for the design of new therapeutic agents.[5]

This application note provides a comprehensive guide for the synthesis of Schiff bases using 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde. It includes a detailed, step-by-step protocol, a discussion of the underlying reaction mechanism, and an overview of the potential applications of the resulting compounds.

Chemical Structures and Reaction Scheme

The synthesis of Schiff bases from 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde proceeds via a nucleophilic addition-elimination reaction with a primary amine.

Caption: General reaction scheme for Schiff base synthesis.

Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol details the synthesis of a Schiff base from 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde and a primary amine (e.g., aniline). The procedure can be adapted for other primary amines with minor modifications.

Materials and Equipment:

-

4-(Methylthio)-2-(trifluoromethyl)benzaldehyde

-

Aniline (or other primary amine)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Beaker

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Melting point apparatus

-